molecular formula C9H8ClF3O B8660538 Benzenemethanol, 2-chloro-alpha-methyl-6-(trifluoromethyl)-

Benzenemethanol, 2-chloro-alpha-methyl-6-(trifluoromethyl)-

Cat. No. B8660538
M. Wt: 224.61 g/mol
InChI Key: WSOOGZYUWZLSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022206B2

Procedure details

To a solution of 2-chloro-6-(trifluoromethyl)benzaldehyde (266.9 mg, 1.280 mmol, 1 eq) in anhydrous THF (5 mL) at 0° C. under nitrogen, a 3.0 M solution of methylmagnesium bromide in Et2O (0.50 mL, 1.5 mmol, 1.2 eq) was added and the reaction was allowed to stir and warm to ambient temperature overnight. The reaction mixture was again cooled to 0° C. and saturated NH4Cl was added. Diethyl ether was also added and the layers were separated. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The colorless oil crude was purified by chromatography on silica gel [0.5″×10″ glass column, eluting with 1:1 CH2Cl2:Heptane]. Fractions containing product were combined and concentrated in vacuo, affording the title material as a clear and colorless oil. 1H NMR (400 MHz, CDCl3) δ=1.73 (d, J=6.8 Hz, 3H), 3.04 (br s, 1H), 5.43 (q, J=6.8 Hz, 1H), 7.33 (ddq, J=8.0, 8.0, 0.8 Hz, 1H), 7.59 (d, J=7.8 Hz, 1H), 7.63 (d, J=7.8 Hz, 1H). MS (ES+): m/z 248.01/250.03 (100/37) [MNa+]. HPLC: tR=3.26 min (ZQ3, polar—5 min).
Quantity
266.9 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[CH:4]=[O:5].[CH3:14][Mg]Br.CCOCC.[NH4+].[Cl-]>C1COCC1>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[C:3]=1[CH:4]([OH:5])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
266.9 mg
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)C(F)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0.5 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The colorless oil crude was purified by chromatography on silica gel [0.5″×10″ glass column
WASH
Type
WASH
Details
eluting with 1:1 CH2Cl2
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)C(F)(F)F)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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